molecular formula C13H18O3 B14550851 2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane CAS No. 61920-12-5

2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane

Cat. No.: B14550851
CAS No.: 61920-12-5
M. Wt: 222.28 g/mol
InChI Key: ZGJBOGWBWHBFQO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxolane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Similar in structure but lacks the dioxolane ring.

    4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has a different functional group.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has an isocyanate functional group.

Uniqueness

2-(4-Methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

61920-12-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C13H18O3/c1-9-10(2)16-13(3,15-9)11-5-7-12(14-4)8-6-11/h5-10H,1-4H3

InChI Key

ZGJBOGWBWHBFQO-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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